4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a formyl group, a hydroxy group, and a pentyloxy group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate typically involves the reaction of 4-formyl-3-hydroxybenzoic acid with 4-pentyloxybenzoic acid under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoic acid.
Reduction: 4-Hydroxymethyl-3-hydroxyphenyl 4-(pentyloxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The formyl and hydroxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-3-hydroxyphenyl 4-(butyloxy)benzoate
- 4-Formyl-3-hydroxyphenyl 4-(hexyloxy)benzoate
- 4-Formyl-3-hydroxyphenyl 4-(octyloxy)benzoate
Uniqueness
4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate is unique due to the specific length of its pentyloxy chain, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
820999-69-7 |
---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4-formyl-3-hydroxyphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C19H20O5/c1-2-3-4-11-23-16-8-5-14(6-9-16)19(22)24-17-10-7-15(13-20)18(21)12-17/h5-10,12-13,21H,2-4,11H2,1H3 |
InChI Key |
INWRBOXSCRCMEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.